molecular formula C11H12KNO3S B016626 Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate CAS No. 184351-56-2

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

Cat. No. B016626
CAS RN: 184351-56-2
M. Wt: 277.38 g/mol
InChI Key: ZWIOSPCYIJAHKM-UHFFFAOYSA-M
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Description

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS:184351-56-2) is a small molecule linker used in various applications such as the synthesis of fluorescent dyes, as well as in the development of novel drugs and drug delivery systems . It is a water-soluble, fluorescent near-infrared dye that can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent .


Molecular Structure Analysis

The molecular formula of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is C11H12KNO3S . The InChI code is 1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6,12H,1H2,2-3H3,(H,13,14,15);/q;+1/p-1 . Unfortunately, the specific 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a solid at 20°C . It has a molecular weight of 277.38 . It is water-soluble .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

potassium;2,3,3-trimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIOSPCYIJAHKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12KNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635581
Record name Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

CAS RN

184351-56-2
Record name Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Reactant of Route 6
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

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